

Antiviral Activity Spectrum of SARS-CoV-2-IN-23 Disodium: A Technical Overview

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Compound of Interest

Compound Name: SARS-CoV-2-IN-23 disodium

Cat. No.: B15564224

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Executive Summary: **SARS-CoV-2-IN-23 disodium** is a member of a class of broad-spectrum antiviral compounds known as molecular tweezers. These supramolecular agents exhibit a unique mechanism of action by targeting the lipid envelope of viruses, leading to a loss of infectivity. This technical guide provides a comprehensive overview of the antiviral activity of **SARS-CoV-2-IN-23 disodium** and related molecular tweezers, with a focus on their efficacy against SARS-CoV-2 and other respiratory viruses. The information presented is primarily derived from the pivotal study by Weil et al. (2022) on advanced molecular tweezers, which are structurally and functionally analogous to **SARS-CoV-2-IN-23 disodium**.

Quantitative Antiviral Activity

Commercial sources report that **SARS-CoV-2-IN-23 disodium**, a two-armed diphosphate ester and medium-length molecular tweezer, demonstrates an IC_{50} of 8.2 μM against SARS-CoV-2 and 2.6 μM against spike pseudoparticle transduction. Furthermore, it induces liposomal membrane disruption with an EC_{50} of 4.4 μM .

The broader antiviral spectrum of this class of compounds has been extensively characterized. The following tables summarize the quantitative data for a series of advanced molecular tweezers, including compounds with similar structural motifs to **SARS-CoV-2-IN-23 disodium**.

Table 1: Antiviral Activity of Advanced Molecular Tweezers against SARS-CoV-2 Spike Pseudoparticles and Liposome Disruption

Compound ID	Modification	IC ₅₀ (μM) vs. SARS-CoV-2 Pseudoparticles	EC ₅₀ (μM) Liposome Leakage
CLR01	Parent Molecule	35	>100
CP019	C6 Alkyl	1.7	6.5
CP020	C7 Alkyl	1.0	4.4
CP026	Benzyl	1.6	2.6
CP028	Phenylpropyl	0.6	6.9
Data extracted from Weil et al., JACS Au, 2022.			

Table 2: Broad-Spectrum Antiviral Activity of Selected Molecular Tweezers

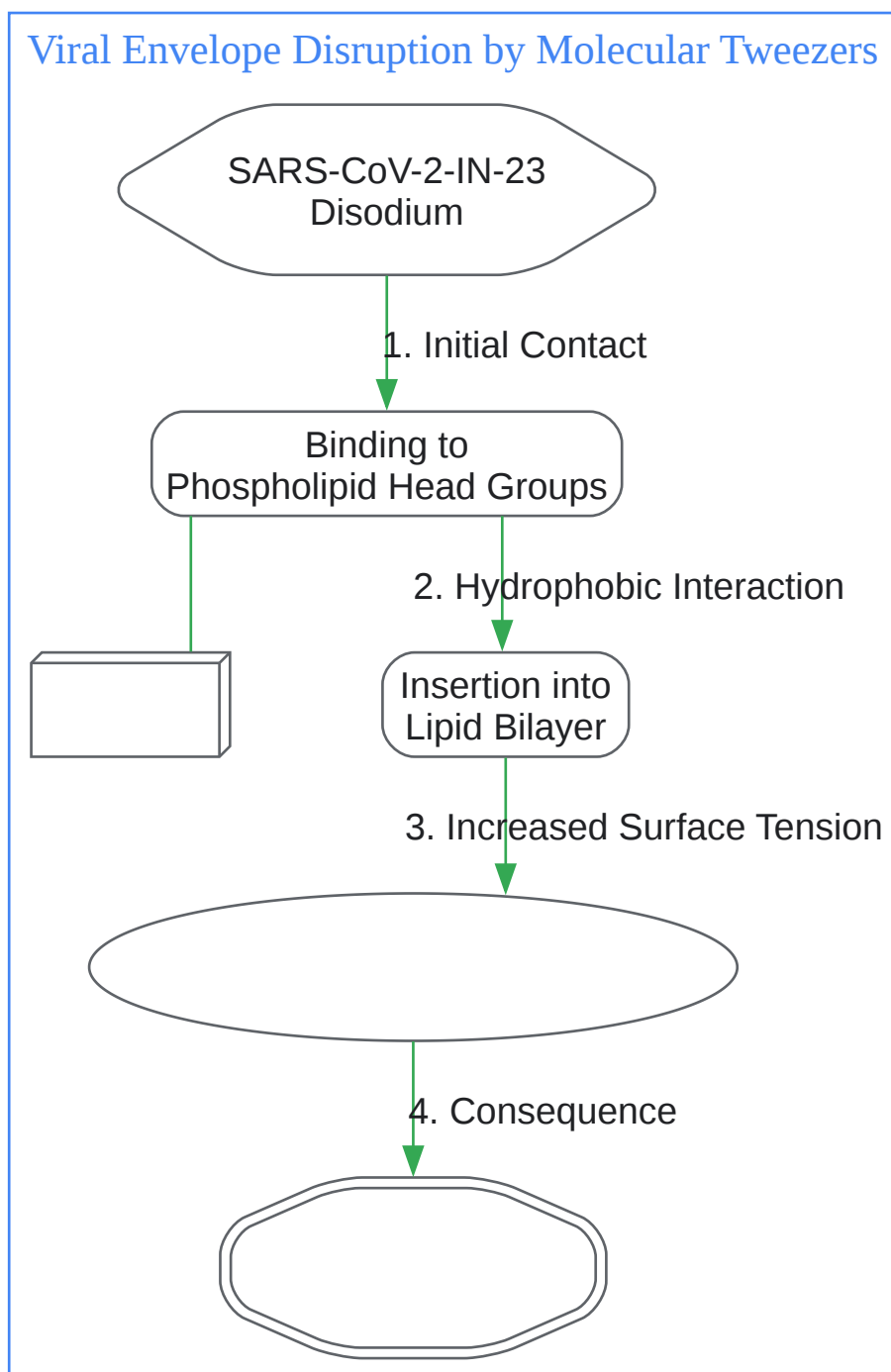
Virus	Compound CP020 IC ₅₀ (μM)	Compound CP026 IC ₅₀ (μM)
SARS-CoV-2	0.4	1.8
Influenza A Virus (IAV)	24.5	11.6
Measles Virus (MeV)	4.0	1.9
Respiratory Syncytial Virus (RSV)	7.1	Not Reported
Herpes Simplex Virus-1 (HSV-1)	1.6	Not Reported
HIV-1	Not Reported	1.5
Data for CP020 and CP026 (also known as SARS-CoV-2-IN-25 disodium) from MedChemExpress product pages, citing Weil et al., 2022.		

Mechanism of Action: Viral Envelope Disruption

Molecular tweezers exert their antiviral effect through a direct physical mechanism that targets the viral lipid envelope. This mode of action is independent of viral surface proteins, suggesting a high barrier to the development of resistance.

The proposed mechanism involves the following steps:

- **Binding to the Viral Membrane:** The molecular tweezer binds to the head groups of phospholipids in the viral envelope.
- **Insertion into the Lipid Bilayer:** The hydrophobic "arms" of the tweezer insert into the lipid bilayer.
- **Membrane Destabilization:** This insertion increases the surface tension of the viral membrane, leading to its disruption and a loss of viral integrity.



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Caption: Mechanism of viral inactivation by molecular tweezers.

Experimental Protocols

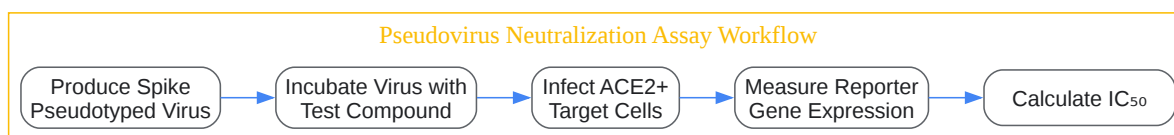
The following are summaries of the key experimental protocols used to characterize the antiviral activity of molecular tweezers.

SARS-CoV-2 Spike Pseudoparticle Transduction Assay

This assay is used to determine the ability of a compound to inhibit viral entry mediated by the SARS-CoV-2 spike protein.

Workflow:

- **Pseudovirus Production:** Lentiviral particles are pseudotyped with the SARS-CoV-2 spike protein and engineered to express a reporter gene (e.g., luciferase).
- **Compound Incubation:** The pseudovirus is incubated with serial dilutions of the test compound for a defined period (e.g., 1 hour at 37°C).
- **Cell Infection:** The virus-compound mixture is then added to target cells that express the ACE2 receptor (e.g., Caco-2 cells).
- **Reporter Gene Expression Measurement:** After a suitable incubation period (e.g., 48 hours), the expression of the reporter gene is quantified (e.g., by measuring luciferase activity).
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.



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